molecular formula C6H7ClN2O2S B1313969 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 55329-22-1

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1313969
CAS RN: 55329-22-1
M. Wt: 206.65 g/mol
InChI Key: OLOLDTJCNAOMQJ-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicine and science due to their diverse pharmacological properties .


Synthesis Analysis

The synthesis of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” can be achieved through various methods. One such method involves the use of organolithium reagents . Another method involves the reaction of 2-Methylthio-4-pyrimidinol . The synthesis process is highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group at the 4th position, a methyl group at the 6th position, and a methylsulfonyl group at the 2nd position .


Chemical Reactions Analysis

“4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” can undergo various chemical reactions. For instance, it has been used in the synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine . The compound’s reactivity with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” include a density of 1.4±0.1 g/cm3, a boiling point of 384.5±34.0 °C at 760 mmHg, and a flash point of 186.3±25.7 °C .

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Pharmacology
    • Application Summary : Pyrimidines have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Protein Kinase Inhibition for Cancer Treatment

    • Field : Oncology
    • Application Summary : Pyrimidine derivatives have shown promising anticancer activity through the inhibition of protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The pyrimidine derivatives exerted their anticancer potential through different action mechanisms .
  • Synthesis of Functional Derivatives

    • Field : Organic Chemistry
    • Application Summary : “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” can be used in the synthesis of various functional derivatives of disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : These derivatives may be of interest as compounds with useful pharmacological properties .
  • Fungicide Development

    • Field : Agriculture
    • Application Summary : 6-Aryloxy-4-chloro-2-phenylpyrimidines, which could potentially be synthesized from “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine”, have been studied as potential fungicides .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : These compounds might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
  • Protein Kinase Inhibitors for Cancer Treatment

    • Field : Medicinal Chemistry
    • Application Summary : Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The present review sheds the light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .
  • Herbicidal Activity

    • Field : Agriculture
    • Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound similar to “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine”, may be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : These derivatives might be potential candidates for controlling certain types of weeds .
  • Antiviral Activity

    • Field : Virology
    • Application Summary : Pyrimidine derivatives have shown promising antiviral activity . These compounds can inhibit the replication of various viruses, including HIV, hepatitis C virus, and influenza .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The pyrimidine derivatives exerted their antiviral potential through different action mechanisms .
  • Antibacterial Activity

    • Field : Microbiology
    • Application Summary : Pyrimidine derivatives have been found to exhibit antibacterial activity . These compounds can inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    • Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The pyrimidine derivatives showed significant antibacterial activity against the tested bacterial strains .

Safety And Hazards

The safety data sheet for “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLDTJCNAOMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496308
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

CAS RN

55329-22-1
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methanesulfonyl-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Sulima, F Akhlaghi, L Leggio, KC Rice - Bioorganic & medicinal …, 2021 - Elsevier
Preclinical and human studies have indicated involvement of the ghrelin system in alcohol-related behaviors illuminating the possibility of using ghrelin receptor blockers as a …
Number of citations: 2 www.sciencedirect.com
DD Davey, M Adler, D Arnaiz, K Eagen… - Journal of medicinal …, 2007 - ACS Publications
By the screening of a combinatorial library for inhibitors of nitric oxide (NO) formation by the inducible isoform of nitric oxide synthase (iNOS) using a whole-cell assay, 2-(imidazol-1-yl)…
Number of citations: 82 pubs.acs.org
JV Mercader Badia, C Agulló, A Abad Somovilla… - 2019 - digital.csic.es
Mepanipyrim is a new-generation anilinopyrimidine pesticide that is employed nowadays to fight fungal diseases in a variety of crops. Rapid and user-friendly analytical methods that …
Number of citations: 0 digital.csic.es

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